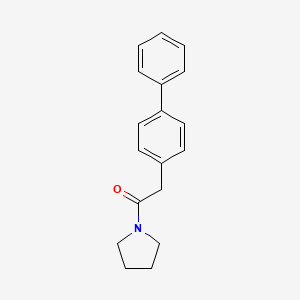
N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C14H12ClN3O5S. This compound is known for its unique structural features, which include a chloro-nitrophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-3-nitroaniline.
Acylation: The 4-chloro-3-nitroaniline is then acylated with phenylacetyl chloride in the presence of a base such as pyridine to form N-(4-chloro-3-nitrophenyl)-2-phenylacetamide.
Thioether Formation: Finally, the N-(4-chloro-3-nitrophenyl)-2-phenylacetamide is reacted with thiophenol in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Oxidation: N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfinyl)acetamide or N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylsulfanyl group may also contribute to its biological activity by interacting with thiol-containing enzymes and proteins. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-phenylacetamide
- N-(4-chloro-3-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide
- N-(4-chloro-3-nitrophenyl)-2-(4-fluorobenzylamino)acetamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both a phenylsulfanyl group and a nitro group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(13-18(17)23(25)26)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUWFLRQLPBVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
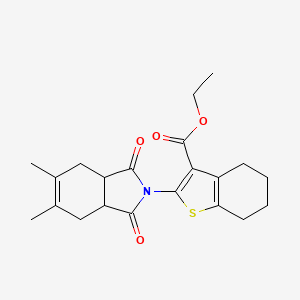
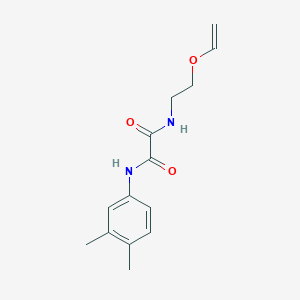
![Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride](/img/structure/B4992223.png)
![4-METHOXY-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B4992229.png)
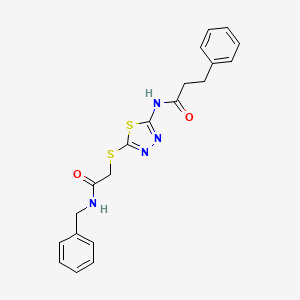
![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(oxan-4-yl)acetamide](/img/structure/B4992239.png)
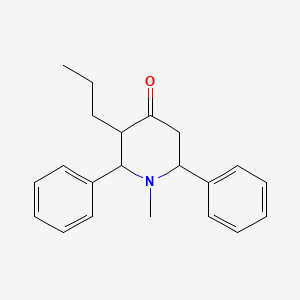
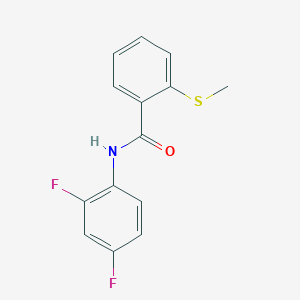
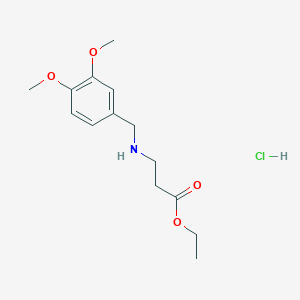
![6-(4-Bromophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4992295.png)
![(4-Methylphenyl)-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B4992298.png)
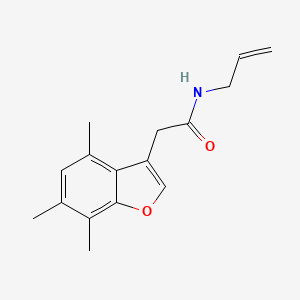
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B4992318.png)
